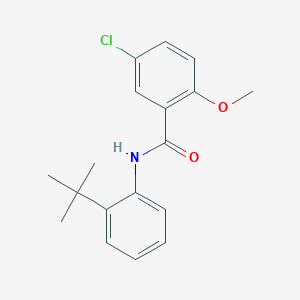
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act on various molecular targets in the brain and nervous system. It has been shown to modulate the activity of certain neurotransmitters and ion channels, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can increase the levels of certain neurotrophic factors, which can promote the growth and survival of neurons. Furthermore, this compound has also been shown to reduce oxidative stress and inflammation, which can contribute to the development of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it an ideal compound for various research applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine. One potential area of research is the development of new derivatives of this compound that can be used for specific therapeutic applications. Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential use in various neurological disorders. Additionally, the development of new techniques for the synthesis and purification of this compound can lead to more efficient and cost-effective ways of producing this compound.
Synthesis Methods
The synthesis of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been widely used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective properties and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, this compound has also been studied for its potential use in cancer therapy.
properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)21-10-12-22(13-11-21)19(23)15-6-5-7-16(20)14-15/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQIXPSZAQCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)



![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
